molecular formula C10H5BrF4N2 B6301728 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2236573-61-6

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B6301728
CAS RN: 2236573-61-6
M. Wt: 309.06 g/mol
InChI Key: CYPMWHIJFTWTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BFT-Pyrazole, is a small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. BFT-Pyrazole is a heterocyclic compound, meaning it is composed of two or more different types of atoms, and is composed of a five-membered ring with two nitrogen and three carbon atoms, with a bromine, fluorine, and trifluoromethyl substituent. This compound is of particular interest due to its potential use as a research tool in the fields of biochemistry, physiology, and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is not yet fully understood. However, it is believed that 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole acts through several different mechanisms. It is believed that 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is able to interact with proteins and enzymes, and is able to inhibit certain enzymes. Additionally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is thought to be able to modulate the activity of certain receptors and ion channels. Finally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is thought to be able to act as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole are not yet fully understood. However, studies have shown that 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is able to interact with proteins and enzymes, and is able to inhibit certain enzymes. Additionally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to be able to modulate the activity of certain receptors and ion channels. Finally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have potential as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug.

Advantages and Limitations for Lab Experiments

The advantages of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole for use in lab experiments include its low cost and easy synthesis, as well as its potential to interact with proteins and enzymes, and to modulate the activity of certain receptors and ion channels. Additionally, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has potential as an anti-cancer agent, as well as an anti-inflammatory and analgesic drug. The main limitation of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole for use in lab experiments is its lack of full understanding of its exact mechanism of action.

Future Directions

For the study of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole include further research into its exact mechanism of action, as well as its potential as an anti-cancer agent, anti-inflammatory, and analgesic drug. Additionally, further research into its potential to interact with proteins and enzymes, and to modulate the activity of certain receptors and ion channels should be conducted. Finally, further research into the potential applications of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole in the fields of biochemistry, physiology, and medicinal chemistry should be conducted.

Synthesis Methods

The synthesis of 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be achieved via the reaction of 2-bromo-4-fluorophenyl isocyanide and trifluoromethyl isocyanide in the presence of a base such as sodium carbonate or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is generally carried out at room temperature and takes about an hour to complete.

Scientific Research Applications

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential use as a research tool in the fields of biochemistry, physiology, and medicinal chemistry. In biochemistry, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its ability to interact with proteins and enzymes, as well as its ability to inhibit certain enzymes. In physiology, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential to modulate the activity of certain receptors and ion channels. In medicinal chemistry, 5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential as an anti-cancer agent, as well as its potential to act as an anti-inflammatory and analgesic drug.

properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF4N2/c11-7-3-5(12)1-2-6(7)8-4-9(17-16-8)10(13,14)15/h1-4H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPMWHIJFTWTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole

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